molecular formula C17H16Cl2N2O4S B11170733 3,4-dichloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide

3,4-dichloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide

Cat. No.: B11170733
M. Wt: 415.3 g/mol
InChI Key: ODAWOWRFHLURJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE is a synthetic compound belonging to the class of substituted benzamides. It has been investigated for its potential biological activity and is considered a research chemical. This compound is characterized by the presence of two chlorine atoms on the benzene ring and a morpholine-4-sulfonyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core is formed by reacting 3,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminophenylmorpholine-4-sulfonyl chloride to form the desired benzamide.

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperatures are usually maintained between 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated systems for reagent addition, and more stringent control of reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine-4-sulfonyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can yield sulfoxides or sulfones.

Scientific Research Applications

3,4-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE has been investigated for various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 3,4-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide: This compound is similar in structure but contains a pyridinylamino group instead of a morpholine-4-sulfonyl group.

    3,4-Dichloro-N-[4-(4-morpholinyl)phenyl]benzamide: This compound is similar but lacks the sulfonyl group on the morpholine ring.

Uniqueness

The presence of the morpholine-4-sulfonyl group in 3,4-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE distinguishes it from other similar compounds. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its class.

Properties

Molecular Formula

C17H16Cl2N2O4S

Molecular Weight

415.3 g/mol

IUPAC Name

3,4-dichloro-N-(4-morpholin-4-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C17H16Cl2N2O4S/c18-15-6-1-12(11-16(15)19)17(22)20-13-2-4-14(5-3-13)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22)

InChI Key

ODAWOWRFHLURJF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.